molecular formula C7H7ClF2N2 B13121134 (4-Chloro-2,6-difluorobenzyl)hydrazine

(4-Chloro-2,6-difluorobenzyl)hydrazine

Cat. No.: B13121134
M. Wt: 192.59 g/mol
InChI Key: KOAOAUVLOPBAHX-UHFFFAOYSA-N
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Description

(4-Chloro-2,6-difluorobenzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine typically involves the reaction of (4-Chloro-2,6-difluorobenzyl)chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors equipped with temperature and pressure control systems.

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-2,6-difluorobenzyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced forms of the compound, such as amines or hydrazines.

    Substitution: Substituted benzyl derivatives with different functional groups.

Scientific Research Applications

(4-Chloro-2,6-difluorobenzyl)hydrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (4-Chloro-2,6-difluorobenzyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    (4-Chloro-2,6-difluorobenzyl)chloride: A precursor in the synthesis of (4-Chloro-2,6-difluorobenzyl)hydrazine.

    (4-Chloro-2,6-difluorobenzyl)alcohol: Another related compound with different functional groups.

    (4-Chloro-2,6-difluorobenzaldehyde): A compound with an aldehyde group instead of a hydrazine group.

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents on the benzyl ring, which impart distinct chemical properties. The hydrazine group further enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H7ClF2N2

Molecular Weight

192.59 g/mol

IUPAC Name

(4-chloro-2,6-difluorophenyl)methylhydrazine

InChI

InChI=1S/C7H7ClF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2

InChI Key

KOAOAUVLOPBAHX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CNN)F)Cl

Origin of Product

United States

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